![molecular formula C9H10O3S B1337502 4-Methoxy-3-(methylthio)benzoic acid CAS No. 87346-53-0](/img/structure/B1337502.png)
4-Methoxy-3-(methylthio)benzoic acid
Overview
Description
4-Methoxy-3-(methylthio)benzoic acid (MMBA) is an organic compound that has been studied for its potential applications in various scientific fields. MMBA is a derivative of benzoic acid and is composed of a methylthio group attached to the benzene ring. MMBA has been found to have a range of properties that make it a promising compound for research and development.
Scientific Research Applications
Reduction of Cisplatin Nephrotoxicity
Administration of 4-Methoxy-3-(methylthio)benzoic acid has been shown to reduce nephrotoxicity caused by cisplatin, a chemotherapy drug, in rats. This suggests potential therapeutic applications in protecting kidney function during cancer treatment .
Mutation Prevention in Bacteria
The compound prevents DNA binding and mutation induction in Escherichia coli K12, indicating its use in research related to genetic stability and mutation prevention mechanisms .
Inhibitor Design for HIV Treatment
It is utilized in the de novo design of small molecule inhibitors targeting the LEDGF/p75-HIV integrase interaction, which is a crucial step in HIV replication. This points towards its role in developing new antiviral drugs .
Chemical Analysis and Structure Determination
The structural analysis of 4-Methoxy-3-(methylthio)benzoic acid has been carried out using powder X-ray diffraction (PXRD), which shows its importance in the field of crystallography and material science .
Research Grade Applications
As a research-grade chemical, it is used across various life science research solutions, including chromatography, mass spectrometry, analytical chemistry, biopharma production, and advanced battery science .
Mechanism of Action
Target of Action
It has been observed to interact with dna and reduce cisplatin nephrotoxicity in rats .
Mode of Action
It is known to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This suggests that it may interact with DNA in a way that prevents harmful mutations.
Biochemical Pathways
Its ability to prevent dna binding and mutation induction suggests that it may influence pathways related to dna replication and repair .
Pharmacokinetics
The compound’s molecular weight (19824 g/mol) and predicted properties such as boiling point (3371±320 °C) and density (129±01 g/cm3) can provide some insight into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The administration of 4-Methoxy-3-(methylthio)benzoic acid has been observed to reduce cisplatin nephrotoxicity in rats . This suggests that the compound may have protective effects against certain types of kidney damage. Additionally, it prevents in vitro DNA binding and mutation induction in Escherichia coli K12 , indicating a potential role in preventing harmful genetic mutations.
Action Environment
The action of 4-Methoxy-3-(methylthio)benzoic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances. Safety data suggests that dust formation should be avoided and that the compound should be handled with personal protective equipment in a well-ventilated environment .
properties
IUPAC Name |
4-methoxy-3-methylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLIRIKNLSNYOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452132 | |
Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87346-53-0 | |
Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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